Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt, also known as this compound, is a useful research compound. Its molecular formula is C13H20F3N3O8 and its molecular weight is 403.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis in Organic Synthesis :
- Wang, Lu, and Ishihara (2018) discussed the use of 2,4-Bis(trifluoromethyl)phenylboronic acid, a catalyst that can facilitate dehydrative amidation between carboxylic acids and amines, indicating potential application in peptide synthesis which could be related to the amidation reactions involving compounds like Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt (Wang, Lu, & Ishihara, 2018).
Polymer and Material Synthesis :
- Shabanian and Basaki (2013) reported on the synthesis of new poly(ether–amide) layered silicate nanocomposites, highlighting the role of compounds like Aminomalonic Acid Bis(4-aminobutyric Acid)amide in the formation of high-performance materials with improved flame retardancy (Shabanian & Basaki, 2013).
Ion Conductors and Electroactive Materials :
- Susan, Noda, Mitsushima, and Watanabe (2003) discussed the development of Brønsted acid-base ionic liquids derived from organic amines and bis(trifluoromethanesulfonyl) amide, which could be relevant to the study of this compound. These ionic liquids show potential as materials for anhydrous proton conductors at elevated temperatures (Susan, Noda, Mitsushima, & Watanabe, 2003).
Advanced Therapeutic Applications :
- Calas et al. (2007) explored the antimalarial activity of bis-tertiary amines, amidines, and guanidines, suggesting the potential of bis-amide structures, similar to Aminomalonic Acid Bis(4-aminobutyric Acid)amide, in developing new antimalarial drugs (Calas et al., 2007).
Development of Chiral Ligands and Catalysts :
- Zhang, Fang, Jin, and Zheng (2007) highlighted the importance of -amino alcohols, like those in Aminomalonic Acid Bis(4-aminobutyric Acid)amide, as intermediates in synthesizing chiral ligands for asymmetric catalysts, an essential aspect of modern synthetic chemistry (Zhang, Fang, Jin, & Zheng, 2007).
Properties
IUPAC Name |
4-[[2-amino-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6.C2HF3O2/c12-9(10(19)13-5-1-3-7(15)16)11(20)14-6-2-4-8(17)18;3-2(4,5)1(6)7/h9H,1-6,12H2,(H,13,19)(H,14,20)(H,15,16)(H,17,18);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXCDVGAPVHFCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNC(=O)C(C(=O)NCCCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675584 |
Source
|
Record name | 4,4'-[(2-Amino-1,3-dioxopropane-1,3-diyl)diazanediyl]dibutanoic acid--trifluoroacetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216563-33-5 |
Source
|
Record name | 4,4'-[(2-Amino-1,3-dioxopropane-1,3-diyl)diazanediyl]dibutanoic acid--trifluoroacetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.